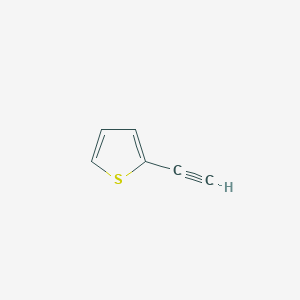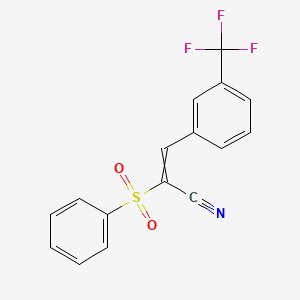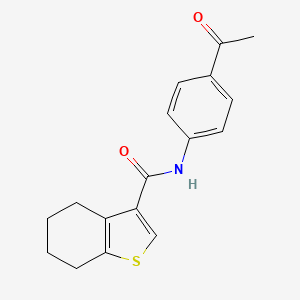
1-hydroxy-N-pyridin-3-yl-2-naphthamide
説明
1-hydroxy-N-pyridin-3-yl-2-naphthamide, also known as HNPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. HNPA has been extensively studied for its synthesis method, mechanism of action, biochemical and physiological effects, and future directions.
科学的研究の応用
Water Oxidation Catalysts
- A study on Ru complexes, involving derivatives related to "1-hydroxy-N-pyridin-3-yl-2-naphthamide," highlighted their application in water oxidation processes. These complexes demonstrated significant activity in oxygen evolution reactions, a crucial aspect of water splitting technologies for renewable energy production (Zong & Thummel, 2005).
Structural Studies and Hydrogen Bonding
- Research on "6-Nicotinamido-2-naphthoic acid," a compound structurally related to "this compound," provided insights into its crystal structure and the role of hydrogen bonding in forming a two-dimensional network. This study contributes to understanding the molecular arrangement and potential applications in materials science (Song & Lee, 2012).
DNA Interaction and Docking Studies
- An investigation into Schiff base ligands derived from similar compounds showed their potential in interacting with DNA and exhibiting anticancer activities. This research is pivotal for developing new therapeutic agents based on such chemical structures (Kurt et al., 2020).
Luminescent Materials
- The synthesis and application of lanthanide ternary complex systems in electrospun nanofibers, involving derivatives akin to "this compound," have been explored for sensor applications. These materials exhibit unique luminescent properties, making them suitable for detecting chemical responses (Li et al., 2019).
Antitumor Activities
- Another study focused on pyridine derivatives, including compounds with a close resemblance to "this compound," showing potent anti-tumor cytotoxic activity against various human cancer cell lines. This highlights the potential of such compounds in cancer research (Ahmed et al., 2009).
生化学分析
Biochemical Properties
1-hydroxy-N-pyridin-3-yl-2-naphthamide plays a crucial role in biochemical reactions by interacting with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to inhibit certain enzymes, such as cyclooxygenase and lipoxygenase, which are involved in inflammatory pathways. Additionally, this compound interacts with proteins involved in cell signaling, such as kinases and phosphatases, modulating their activity and influencing downstream signaling pathways. The nature of these interactions is primarily based on the compound’s ability to form hydrogen bonds and hydrophobic interactions with the active sites of these enzymes and proteins .
Cellular Effects
This compound exerts various effects on different types of cells and cellular processes. In cancer cells, this compound has been shown to induce apoptosis by activating caspases and promoting the release of cytochrome c from mitochondria. Additionally, this compound influences cell signaling pathways, such as the MAPK and PI3K/Akt pathways, leading to changes in gene expression and cellular metabolism. In immune cells, this compound modulates the production of cytokines and chemokines, thereby influencing the immune response .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with various biomolecules. This compound binds to the active sites of enzymes, such as cyclooxygenase and lipoxygenase, inhibiting their activity and reducing the production of inflammatory mediators. Additionally, this compound interacts with transcription factors, such as NF-κB and AP-1, modulating their activity and leading to changes in gene expression. The compound also influences the activity of kinases and phosphatases, thereby modulating cell signaling pathways .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time due to its stability and degradation. This compound is relatively stable under physiological conditions, but it can undergo hydrolysis and oxidation over extended periods. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and modulation of gene expression. The compound’s efficacy may decrease over time due to its degradation .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have anti-inflammatory and anti-cancer effects without significant toxicity. At higher doses, this compound can cause adverse effects, such as hepatotoxicity and nephrotoxicity. Threshold effects have been observed, where the compound’s efficacy plateaus at certain dosages, and further increases in dosage do not result in additional therapeutic benefits .
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to its biotransformation and elimination. This compound is metabolized by cytochrome P450 enzymes in the liver, leading to the formation of hydroxylated and conjugated metabolites. These metabolites are then excreted through the urine and bile. The interaction of this compound with metabolic enzymes can influence metabolic flux and alter the levels of various metabolites in the body .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. This compound can be taken up by cells via passive diffusion and active transport mechanisms. Once inside the cells, this compound can bind to intracellular proteins, influencing its localization and accumulation. The compound’s distribution within tissues is influenced by its lipophilicity and binding affinity to plasma proteins .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with various enzymes and proteins. Additionally, this compound can be targeted to specific organelles, such as mitochondria and the endoplasmic reticulum, through post-translational modifications and targeting signals. The compound’s localization within these compartments influences its ability to modulate cellular processes and exert its therapeutic effects .
特性
IUPAC Name |
1-hydroxy-N-pyridin-3-ylnaphthalene-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O2/c19-15-13-6-2-1-4-11(13)7-8-14(15)16(20)18-12-5-3-9-17-10-12/h1-10,19H,(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGHJAJXSXKFTNJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2O)C(=O)NC3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30415441 | |
| Record name | 1-hydroxy-N-pyridin-3-yl-2-naphthamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
264.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.9 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200322 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
63210-47-9 | |
| Record name | 1-hydroxy-N-pyridin-3-yl-2-naphthamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30415441 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[4-(Piperazin-1-yl)phenyl]boronic acid](/img/structure/B1312082.png)

![(9H-Fluoren-9-yl)methyl 1H-benzo[d][1,2,3]triazol-1-yl carbonate](/img/structure/B1312089.png)





![(6-chloroimidazo[1,2-a]pyridin-3-yl)-N,N-dimethylmethanamine](/img/structure/B1312117.png)
![2-{1-[3-(Trifluoromethyl)phenyl]ethylidene}malononitrile](/img/structure/B1312118.png)



